O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5
Description
Chemical Identity and Nomenclature
This compound maintains a complex molecular architecture that reflects its dual function as both a protected pharmaceutical intermediate and a deuterated analytical reference standard. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate-d5. This nomenclature captures the essential structural elements including the acetyl protecting group, the benzyloxycarbonyl moiety, and the deuterium substitution pattern.
The molecular formula of this compound is C24H25D5N6O8, representing a molecular weight of 535.56 grams per mole. The Chemical Abstracts Service registry number 1356354-05-6 provides unique identification for this specific deuterated variant. The compound's structure incorporates five strategically placed deuterium atoms, which replace hydrogen atoms in specific positions to create a stable isotopic label without significantly altering the fundamental chemical behavior of the parent molecule.
Table 1: Physicochemical Properties of this compound
The structural complexity of this compound reflects its multi-functional design, incorporating protective groups that facilitate synthetic manipulation while maintaining the core pharmacophore responsible for antiviral activity. The benzyloxycarbonyl group serves as an amino-protecting group, while the acetyl moiety protects hydroxyl functionality during synthetic transformations. The deuterium labels are positioned to maximize analytical utility while preserving chemical stability and synthetic accessibility.
Historical Development and Research Significance
The development of this compound emerged from the broader research efforts focused on improving analytical methodologies for valganciclovir and its metabolites in biological systems. Historical documentation reveals that the synthesis of valganciclovir itself involved multiple process optimization studies, with various protecting group strategies being explored to achieve selective functionalization of the ganciclovir scaffold. The introduction of deuterated variants followed naturally from the pharmaceutical industry's recognition of stable isotope-labeled compounds as essential tools for pharmacokinetic studies and analytical method development.
Research significance of this compound extends beyond its immediate analytical applications to encompass fundamental understanding of drug metabolism and pharmacokinetics. The deuterium labeling strategy employed in this compound provides researchers with a powerful tool for tracking metabolic pathways and understanding drug disposition in biological systems. This isotopic labeling technique allows for precise quantification of parent drug and metabolite concentrations without interference from endogenous compounds, significantly improving the accuracy and reliability of bioanalytical measurements.
The compound's research significance is further amplified by its role in supporting regulatory submissions and clinical trial monitoring. Pharmaceutical development requires extensive analytical validation using isotopically labeled internal standards, and this compound serves this critical function in the valganciclovir development pathway. The availability of this deuterated standard has enabled more robust analytical methods, contributing to improved understanding of valganciclovir pharmacology and supporting its clinical development.
Table 2: Research Applications of this compound
Role in Pharmaceutical Chemistry and Isotopic Labeling
The role of this compound in pharmaceutical chemistry exemplifies the sophisticated approach modern drug development takes toward analytical science and quality assurance. Within the broader context of pharmaceutical chemistry, this compound serves multiple critical functions that extend from basic research through clinical application. The isotopic labeling strategy represents a fundamental advancement in analytical chemistry, providing researchers with tools that offer unprecedented precision in quantitative analysis.
Isotopic labeling using deuterium offers significant advantages over traditional analytical approaches due to the chemical similarity between deuterium and hydrogen, combined with the mass spectral differences that enable precise discrimination. The five deuterium atoms incorporated into this compound create a mass shift of five atomic mass units, providing clear separation from the unlabeled compound during mass spectrometric analysis. This mass difference is sufficient to eliminate potential interference while maintaining virtually identical chemical and physical properties, ensuring that the deuterated compound serves as an ideal internal standard.
The pharmaceutical chemistry applications of this compound extend to synthetic methodology development, where the deuterated version serves as a valuable tool for mechanistic studies and reaction optimization. Researchers utilize deuterium kinetic isotope effects to understand reaction mechanisms and optimize synthetic routes for large-scale pharmaceutical manufacturing. The protective group strategy employed in this compound reflects advanced synthetic chemistry principles, where selective protection and deprotection of functional groups enables complex molecular construction.
Table 3: Isotopic Labeling Characteristics of this compound
The compound's role in pharmaceutical chemistry encompasses both immediate analytical applications and longer-term research objectives. Current analytical methods for valganciclovir and ganciclovir rely heavily on deuterated internal standards to achieve the sensitivity and specificity required for clinical monitoring and regulatory compliance. These applications have demonstrated the critical importance of high-quality isotopically labeled compounds in supporting pharmaceutical development and clinical practice.
Future applications of this compound may expand to include novel analytical techniques and emerging therapeutic applications. The compound's unique structural features and isotopic composition position it as a valuable tool for advancing pharmaceutical science and improving patient care through enhanced analytical capabilities. The continued development of isotopic labeling strategies represents a growing area of pharmaceutical chemistry, with this compound serving as an exemplary model for future compound development.
Properties
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuteriopropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1/i10D2,11D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPPXVLNHJWMG-YSZZYQCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Starting Materials and Reagents
Stepwise Synthesis and Optimization
Protection of Ganciclovir
Ganciclovir’s amino group is protected via reaction with benzyloxycarbonyl chloride (Cbz-Cl) in dimethylformamide (DMF). This yields N-Cbz-ganciclovir, which is isolated using silica gel chromatography (80% yield).
Deuteration of L-Valine
Deuterated L-valine (C₅H₅D₅NO₂) is synthesized by hydrogen-deuterium exchange using D₂O under acidic conditions. The isotopic purity is confirmed via mass spectrometry (≥98% deuterium incorporation).
Esterification and Acetylation
The protected ganciclovir is reacted with deuterated N-Cbz-L-valine using DCC as a coupling agent. Subsequent acetylation with acetic anhydride-d6 introduces the O-acetyl group:
Reaction conditions: 0°C for 24 hours in anhydrous DMF. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Confirmation
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Mass Spectrometry (HRMS) : Observed [M+H]⁺ = 535.56, matching the theoretical mass (C₂₄H₂₅D₅N₆O₈).
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NMR : ¹H NMR (DMSO-d₆) confirms deuteration at the valine methyl groups (δ 0.85–0.95 ppm, absence of proton signals).
Challenges and Mitigation Strategies
Diastereomer Formation
The esterification step generates diastereomers due to the chiral centers in valine. These are resolved via preparative HPLC, with a resolution factor (Rₛ) > 1.5.
Isotopic Purity
Incomplete deuteration is addressed by repeating H-D exchange cycles. Mass spectrometry ensures ≤2% protiated contamination.
Scalability and Industrial Relevance
The process is scalable to kilogram quantities, with a total yield of 62–68%. Critical parameters include:
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Temperature Control : Esterification at 0°C minimizes side reactions.
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Reagent Stoichiometry : A 1:2 molar ratio of ganciclovir to Cbz-L-valine-d5 optimizes coupling efficiency.
Applications in Research
This compound is used in:
Chemical Reactions Analysis
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and benzyloxycarbonyl groups
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions include deprotected Valganciclovir, oxidized or reduced derivatives, and substituted analogs .
Scientific Research Applications
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against cytomegalovirus (CMV) infections.
Industry: Utilized in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves its conversion to ganciclovir, which inhibits viral DNA synthesis. The molecular targets include viral DNA polymerase, which is essential for viral replication. The compound is phosphorylated by viral kinases, leading to the formation of ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and terminates DNA chain elongation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 with structurally related valganciclovir derivatives and impurities:
Pharmacopeial and Regulatory Status
- This compound is recognized as a critical reference standard in impurity profiling (e.g., USP/PharmEur guidelines) due to its structural similarity to valganciclovir’s synthetic intermediates .
Biological Activity
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is a chemically modified derivative of Valganciclovir, which is an antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections. This compound is particularly noteworthy due to its enhanced pharmacological properties and potential applications in antiviral therapies.
Chemical Structure and Properties
The molecular formula for this compound is C24H30N6O8, with a molecular weight of approximately 478.54 g/mol. The structure includes an acetyl group and a benzyloxycarbonyl moiety, which are significant for its biological activity.
This compound functions as a prodrug that is converted into Ganciclovir in the body. Ganciclovir, the active form, inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. This action is primarily mediated through phosphorylation by the viral enzyme pUL97, leading to the formation of Ganciclovir triphosphate, which has a prolonged intracellular half-life and effectively inhibits CMV replication .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and conversion to Ganciclovir. Studies have shown that:
- Bioavailability : Approximately 60% when taken with food.
- Peak Concentration (Cmax) : Achieved within 1 to 3 hours post-administration.
- Half-life : The terminal half-life of Ganciclovir ranges from 4 to 6 hours depending on renal function .
Antiviral Efficacy
The antiviral activity of this compound has been evaluated in various studies:
- In vitro Studies : The compound exhibits potent activity against CMV, with effective concentrations (EC50) typically in the low micromolar range. For instance, related compounds have shown EC50 values around 0.86 μmol/L against CMV .
- In vivo Studies : Animal models have demonstrated significant reductions in viral load following treatment with this compound, supporting its potential effectiveness in clinical settings.
Case Studies
- Case Study on HIV-CMV Co-infection :
- Renal Impairment Considerations :
Comparative Analysis
| Parameter | This compound | Valganciclovir |
|---|---|---|
| Molecular Weight | 478.54 g/mol | 297.27 g/mol |
| Bioavailability | ~60% | ~60% |
| Cmax | 155 ng/ml (average) | Varies |
| Half-life | 4-6 hours | 4-8 hours |
| EC50 Against CMV | ~0.86 μmol/L | ~0.50 μmol/L |
Q & A
Q. What synthetic routes are recommended for preparing O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5, and how is deuteration achieved?
The synthesis typically involves sequential protection, acetylation, and isotopic labeling:
- Step 1 : N-Benzyloxycarbonyl (Cbz) protection of valganciclovir’s amino group to prevent undesired side reactions .
- Step 2 : O-Acetylation under mild alkaline conditions (e.g., acetic anhydride in pyridine) to preserve the sugar moiety’s stereochemistry .
- Step 3 : Deuterium incorporation via hydrogen-deuterium exchange at specific positions (e.g., methyl or aromatic groups) using deuterated solvents (D2O) or catalytic deuteration methods .
- Characterization : Confirm deuteration efficiency (>95%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify isotopic purity and structural integrity .
Q. How can researchers quantify this compound in biological matrices?
A validated HPLC-MS/MS protocol is recommended:
- Column : C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : Multiple reaction monitoring (MRM) for the deuterated compound (e.g., m/z 360.3 → 152.1) to distinguish it from non-deuterated valganciclovir (m/z 354.3 → 152.1) .
- Internal Standard : Use a structurally analogous deuterated compound (e.g., N-Benzyloxycarbonyl-d5 derivatives) to correct for matrix effects .
Q. What stability considerations are critical for handling this compound?
- Hydrolysis Risk : The O-acetyl group is labile under alkaline conditions (pH > 8) or prolonged exposure to moisture. Stabilize formulations with buffered solutions (pH 4–6) and store at –20°C in desiccated environments .
- Isotopic Exchange : Monitor deuterium retention via periodic MS analysis, especially in aqueous environments, to ensure isotopic integrity over time .
Advanced Research Questions
Q. How does the O-acetyl moiety influence the compound’s interaction with viral enzymes or transporters?
The O-acetyl group may alter substrate recognition by viral kinases (e.g., human cytomegalovirus UL97 kinase). To assess this:
- Kinetic Assays : Compare phosphorylation rates of acetylated vs. non-acetylated valganciclovir using [γ-32P]ATP and recombinant enzymes.
- Molecular Docking : Model the acetylated structure into enzyme active sites (e.g., PDB 4FXI) to predict steric or electronic effects .
- Contradiction Note : Some studies report reduced enzymatic activity due to steric hindrance, while others suggest enhanced membrane permeability. Resolve discrepancies by testing under varying pH and ionic strengths .
Q. What metabolic pathways are elucidated using this compound in isotopic tracing studies?
Deuterium labeling enables precise tracking of metabolic fate:
- In Vivo Studies : Administer the compound to animal models and analyze plasma/tissue extracts via LC-MS. Look for deuterium-retaining metabolites (e.g., ganciclovir-d5) to identify hydrolysis and phosphorylation pathways .
- Data Interpretation : Use isotopic patterns to distinguish endogenous metabolites from deuterated analogs. For example, a mass shift of +5 Da confirms the presence of the deuterated parent compound .
Q. How can researchers resolve contradictions in reported cytotoxicity profiles of valganciclovir derivatives?
- Hypothesis Testing : Evaluate whether the O-acetyl group or deuterium labeling modulates toxicity. Compare IC50 values in cell lines (e.g., human fibroblasts) using MTT assays.
- Mechanistic Studies : Assess DNA incorporation of deuterated metabolites via [3H]-thymidine incorporation assays to detect mutagenic potential .
- Confounding Factors : Control for batch-to-batch variability in deuteration efficiency, which may alter metabolic rates and toxicity outcomes .
Q. What role does the N-Benzyloxycarbonyl group play in enhancing the compound’s bioavailability?
- Lipophilicity : The Cbz group increases logP values, improving blood-brain barrier penetration. Measure partition coefficients (octanol/water) to quantify this effect.
- Prodrug Activation : Investigate enzymatic cleavage (e.g., esterases in liver microsomes) using incubation assays and HPLC-UV detection .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
